2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
The compound 2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (hereafter referred to as Compound X) is an acetamide derivative featuring a naphthalene moiety and a 2-oxopyrrolidine-substituted phenyl group.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(14-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(15-18)24-13-5-12-22(24)26/h1-4,6-11,15H,5,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLMLFQQUGXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Modified Aromatic Systems
(a) N-(2-Nitrophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6b)
- Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azide 5b and alkyne 2a .
- Structural Differences : Incorporates a triazole ring and nitro group, enhancing polar interactions.
- Spectroscopic Data: IR: 3292 cm⁻¹ (–NH), 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (NO2 asymmetric stretch) . <sup>1</sup>H NMR: Distinct aromatic proton signals at δ 8.61 (s, Ar–H) and δ 10.79 (s, –NH) .
- Activity : Nitro groups may improve binding to electron-deficient receptor pockets.
(b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Analogues with 2-Oxopyrrolidine Modifications
(a) N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide
- Synthesis : Prepared via acid-catalyzed acylation of 2-(2-oxopyrrolidin-1-yl)acetamide .
- Activity : Molecular docking reveals high affinity for GABAA and AMPA receptors, comparable to Compound X .
- Safety Profile : Acute oral toxicity (LD50 > 300 mg/kg) and skin sensitization risks (GHS Category 1A) .
(b) 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s)
Analogues with Heterocyclic Substitutions
(a) 2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Structure : Incorporates a triazolopyridazine-thiophene hybrid scaffold .
- Molecular Weight : 461.5 g/mol, significantly higher than Compound X (~367.4 g/mol) .
- Potential Applications: Extended π-conjugation may improve DNA intercalation or kinase inhibition.
(b) 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Research Findings and Implications
- Structural Flexibility: Compounds with triazole or morpholinone rings (e.g., 6b, 4s) exhibit tunable electronic properties, enabling selective receptor targeting .
- Toxicity Considerations : 2-Oxopyrrolidine-containing compounds (e.g., Compound X , 4s ) require careful handling due to skin sensitization risks .
- Synthetic Efficiency : Copper-catalyzed cycloadditions (e.g., 6b ) offer higher yields (~50–70%) compared to Ugi reactions (~40–50%) .
Biological Activity
The compound 2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide , also known by its IUPAC name, is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.4 g/mol. Its structure includes a naphthalene ring, an acetamide group, and a pyrrolidinone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O2 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941889-62-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include oxidation, reduction, and substitution reactions. Controlled conditions are necessary to achieve high yields and purity. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It has been investigated for its potential as a histone deacetylase inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression related to cell growth and differentiation.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Enzyme Inhibition
Research suggests that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although the precise targets remain under investigation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The inhibition or activation of these targets can lead to various downstream effects, including modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound using a murine model of arthritis. The treatment group showed reduced inflammatory markers and improved clinical scores compared to controls, indicating its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the key considerations for synthesizing 2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of naphthalene derivatives with pyrrolidinone-containing intermediates. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the naphthalene-acetic acid and the 3-(2-oxopyrrolidin-1-yl)aniline moiety .
- Optimized conditions : Solvents (e.g., DMF or DCM), temperatures (50–100°C), and catalysts (e.g., palladium for cross-coupling) to enhance yield and purity .
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .
Q. How is the compound characterized for structural and purity validation?
- Methodological Answer :
- Spectroscopic techniques : H NMR (confirm aromatic protons at δ 7.2–8.5 ppm for naphthalene), C NMR (amide carbonyl at ~170 ppm), and IR (N–H stretch at ~3300 cm) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass spectrometry : HRMS for exact mass verification (e.g., molecular ion [M+H] at m/z ~403.18) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC comparisons to reference inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Derivatization : Modify the naphthalene ring (e.g., halogenation) or pyrrolidinone moiety (e.g., substituents at the 3-position) to assess changes in bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2, followed by MD simulations for stability analysis .
- Data correlation : Compare IC values of derivatives with electronic (Hammett σ) or lipophilic (logP) parameters to identify key SAR trends .
Q. What experimental strategies address contradictions in biological data (e.g., varying IC across studies)?
- Methodological Answer :
- Standardized protocols : Ensure consistent cell lines (ATCC-validated), serum-free conditions, and controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic follow-up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and triplicate replicates to reduce variability .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
- Methodological Answer :
- In vitro ADME : Caco-2 cell permeability assays (P >1×10 cm/s) and microsomal stability (e.g., rat liver microsomes, t >30 min) .
- In vivo studies : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis to calculate AUC, C, and bioavailability .
- Metabolite identification : Use UPLC-Q-TOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. What strategies optimize the compound’s solubility and formulation?
- Methodological Answer :
- Co-solvent systems : Test PEG-400, cyclodextrins, or lipid-based nanoemulsions to enhance aqueous solubility .
- Solid dispersion : Spray-dry with PVP or HPMC to improve dissolution rates .
- Stability testing : Accelerated stability studies (40°C/75% RH) over 4 weeks to assess degradation pathways .
Contradiction Analysis and Troubleshooting
Q. How to resolve discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?
- Methodological Answer :
- Parameter optimization : Screen solvents (DMF vs. THF), bases (KCO vs. EtN), and reaction times (12–48 hr) .
- Purification methods : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) for purity and recovery .
- Scale-up adjustments : Use continuous flow reactors to mitigate batch-to-batch variability .
Q. Why might biological activity vary between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability issues : Low solubility or rapid metabolism may reduce efficacy in vivo .
- Species differences : Compare rodent vs. human metabolic enzymes (e.g., CYP450 isoforms) using hepatocyte models .
- Dosing regimens : Adjust frequency (e.g., BID vs. QD) based on compound half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
